1-Bromopropane-d7

Description

Significance of Isotopic Labeling in Mechanistic Elucidation and Analytical Methodologies

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions and biological pathways. fiveable.me By substituting an atom with its isotope, which has the same number of protons but a different number of neutrons, researchers can follow the labeled atom's fate without significantly altering the chemical properties of the molecule. fiveable.meias.ac.in Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is particularly valuable. symeres.com Its introduction into a molecule can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered, providing profound insights into the reaction's mechanism and transition state. ias.ac.insymeres.com

Furthermore, deuterated compounds are indispensable in analytical methodologies. pharmaffiliates.com In mass spectrometry, they are used as internal standards to improve the accuracy and reliability of quantitative analysis. thalesnano.comclearsynth.com Their distinct mass allows for clear differentiation from their non-deuterated counterparts. clearsynth.com In Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration provides valuable information for determining molecular structures. thalesnano.com

Overview of Halogenated Alkanes as Chemical Probes in Complex Systems

Halogenated alkanes, organic compounds containing one or more halogen atoms, are significant in various scientific and industrial domains. nih.gov They are often used as solvents and are key reagents in organic synthesis due to their ability to participate in reactions like nucleophilic substitutions. solubilityofthings.comresearchgate.net Their relatively simple structure and the reactivity of the carbon-halogen bond make them excellent models for studying chemical processes. osc.edu The interactions and reactions of halogenated alkanes within complex systems are a subject of ongoing research, with studies exploring their environmental impact and potential for controlled chemical reactions. osc.edursc.org

Research Trajectories and Unique Attributes of 1-Bromopropane-d7

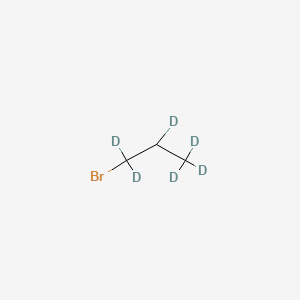

This compound (CD₃CD₂CD₂Br) is a deuterated version of 1-bromopropane (B46711). sigmaaldrich.com Its primary use in research is as a stable isotopic tracer and an internal standard. lookchem.com For instance, it is used for the cleaning of metal surfaces and removing soldering residues from electronic circuit boards. clearsynth.com The replacement of hydrogen with deuterium results in a higher molecular weight compared to the non-labeled compound. nih.gov This mass difference is fundamental to its application as an internal standard in mass spectrometry, allowing for precise quantification of 1-bromopropane in various samples. thalesnano.comclearsynth.com Research involving this compound often focuses on metabolic studies and environmental analysis, where tracking the compound's fate is crucial. lookchem.comacs.org

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃D₇Br cdnisotopes.com |

| Molecular Weight | 130.03 g/mol guidechem.com |

| Appearance | Colorless to light brown liquid cdnisotopes.com |

| Density | 1.430 g/mL at 25 °C sigmaaldrich.com |

| Melting Point | -110 °C sigmaaldrich.comcdnisotopes.comchemicalbook.com |

| Boiling Point | 71 °C sigmaaldrich.comcdnisotopes.comchemicalbook.com |

| Isotopic Purity | ≥98 atom % D sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data

The spectroscopic signature of this compound is distinct from its non-deuterated form, primarily due to the presence of deuterium.

In ¹H NMR spectroscopy of the non-deuterated 1-bromopropane, three distinct signals are observed, corresponding to the three different chemical environments of the protons. docbrown.infoyoutube.com The signal for the protons on the carbon adjacent to the bromine atom appears at the lowest field, while the methyl protons appear at the highest field. chemicalbook.com In the fully deuterated this compound, the absence of protons results in a silent ¹H NMR spectrum, a feature that can be used to confirm the completeness of deuteration.

The mass spectrum of this compound will show a molecular ion peak that is seven mass units higher than that of 1-bromopropane, reflecting the seven deuterium atoms. sigmaaldrich.com

Synthesis and Isotopic Purity

The synthesis of deuterated compounds like this compound typically involves methods such as hydrogen-deuterium exchange reactions or the use of deuterated starting materials. symeres.comresolvemass.ca One common method is the direct use of isotope-containing precursors followed by subsequent synthetic steps. symeres.com For this compound, this could involve the reaction of a deuterated propanol (B110389) with a brominating agent. The isotopic purity of the final product is a critical parameter, often determined by mass spectrometry or NMR, and is typically required to be high (e.g., ≥98 atom % D) for its effective use in research. sigmaaldrich.comlgcstandards.com

Applications in Research

The primary application of this compound stems from its nature as a stable isotope-labeled compound.

Use as an Internal Standard in Analytical Chemistry

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS), internal standards are crucial for achieving accurate and precise results. clearsynth.com this compound is an ideal internal standard for the analysis of 1-bromopropane. Since it has nearly identical chemical and physical properties to 1-bromopropane, it co-elutes from the chromatography column and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, its signal is clearly distinguishable from the analyte's signal, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. thalesnano.comclearsynth.com

Tracer Studies in Mechanistic and Environmental Research

Isotopically labeled compounds are invaluable for tracing the pathways of molecules in complex systems. ias.ac.in this compound can be used as a tracer to study the environmental fate and transport of 1-bromopropane, a compound with various industrial applications. solubilityofthings.compharmacompass.com By introducing a known amount of the deuterated compound into an environmental system, researchers can track its degradation, transformation, and distribution. This information is vital for assessing the environmental impact of 1-bromopropane. solubilityofthings.com

Furthermore, in mechanistic studies, this compound can help elucidate the details of chemical reactions. symeres.com For example, by observing the distribution of deuterium in the products of a reaction involving this compound, scientists can infer the reaction mechanism, including the breaking and forming of chemical bonds. ias.ac.in

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-CNQUWIHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C([2H])([2H])[2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631785 | |

| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61909-26-0 | |

| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61909-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromopropane D7

Strategies for Complete Deuterium (B1214612) Incorporation in Propane (B168953) Scaffolds

Achieving complete or near-complete deuteration of a propane molecule is the foundational step in the synthesis of 1-Bromopropane-d7. This process involves the substitution of all seven hydrogen atoms with deuterium atoms.

Deuterium Exchange Reactions and Catalytic Systems (e.g., Pd/C, Pt/Al₂O₃)

Hydrogen-deuterium (H/D) exchange reactions are a common method for introducing deuterium into organic molecules. researchgate.net These reactions are typically catalyzed by transition metals, which facilitate the activation of otherwise inert C-H bonds. acs.org For the synthesis of deuterated propane, heterogeneous catalysts like palladium on carbon (Pd/C) and platinum on alumina (B75360) (Pt/Al₂O₃) are frequently employed. researchgate.netansto.gov.au

These catalytic systems operate by facilitating the exchange of hydrogen atoms on the propane molecule with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). ansto.gov.aumdpi.com The reaction is often carried out at elevated temperatures and pressures to promote the exchange process. ansto.gov.au The choice of catalyst can influence the efficiency and selectivity of the deuteration. For instance, some catalysts may preferentially deuterate certain positions on the propane molecule over others. mdpi.com The process can be performed in a batch reactor or a continuous flow system, with the latter offering potential advantages in terms of reaction time and efficiency. tn-sanso.co.jp

| Catalyst System | Deuterium Source | Typical Conditions |

| Palladium on Carbon (Pd/C) | D₂ gas, D₂O | Elevated temperature and pressure |

| Platinum on Alumina (Pt/Al₂O₃) | D₂ gas, D₂O | Elevated temperature and pressure |

| Ruthenium-based catalysts | D₂O | Elevated temperature |

| Iridium-based catalysts | D₂O | Mild conditions |

Regioselective Deuteration Techniques for Specific Isotopic Enrichment

In some instances, the goal may not be complete deuteration but rather the specific placement of deuterium atoms within the propane molecule. Regioselective deuteration techniques allow for such precise isotopic labeling. These methods often employ specialized catalysts or directing groups to guide the deuterium exchange to specific C-H bonds. rsc.org

For example, certain zeolite catalysts can exhibit regioselectivity in the H/D exchange of propane, favoring the deuteration of the methyl groups. researchgate.net Homogeneous catalysts, such as manganese and iron pincer complexes, have also been shown to achieve regioselective deuteration of alcohols, a principle that can be adapted to other functional groups. rsc.org The choice of metal in these complexes can dictate the position of deuterium incorporation. rsc.org

Optimized Bromination Pathways for Deuterated Propane Precursors

Once the fully deuterated propane (propane-d8) precursor is obtained, the next step is the introduction of a bromine atom to form this compound. This is typically achieved through a free-radical bromination reaction. However, the conditions for this reaction must be carefully optimized to maintain the high isotopic purity of the starting material and to favor the formation of the desired 1-bromo isomer over the 2-bromo isomer.

The reaction of deuterated propane with bromine is initiated by light or heat. The kinetic isotope effect, which describes the change in reaction rate upon isotopic substitution, plays a significant role in this process. libretexts.org The C-D bond is stronger than the C-H bond, which can influence the selectivity of the bromination reaction.

Purification and Isotopic Purity Assessment in Deuterated Synthesis

The final steps in producing high-purity this compound involve rigorous purification and comprehensive analysis to verify its chemical and isotopic purity.

Analytical Techniques for Deuterium Content Verification (e.g., Mass Spectrometry, NMR Spectroscopy)

Several analytical techniques are essential for confirming the successful synthesis and purity of this compound.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the isotopic enrichment of a deuterated compound. nih.gov By analyzing the mass-to-charge ratio of the molecule and its fragments, the number and location of deuterium atoms can be determined. wikipedia.org High-resolution mass spectrometry (HR-MS) is particularly valuable for resolving isotopic distributions and accurately quantifying the level of deuteration. almacgroup.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are powerful techniques for verifying the structure and isotopic purity of this compound. magritek.com In ¹H NMR, the disappearance of signals corresponding to the protons in the starting material confirms their replacement with deuterium. magritek.com ²H NMR directly observes the deuterium nuclei, providing a quantitative measure of deuterium incorporation at each position in the molecule. acs.orgsigmaaldrich.com

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Isotopic enrichment, overall deuteration level. wikipedia.orgpitt.edu |

| High-Resolution Mass Spectrometry (HR-MS) | Precise isotopic distribution, accurate quantification of deuteration. almacgroup.comrsc.org |

| ¹H NMR Spectroscopy | Confirmation of proton replacement by deuterium. magritek.com |

| ²H NMR Spectroscopy | Direct observation and quantification of deuterium at each molecular site. acs.orgresearchgate.net |

Mitigation of Hydrogen-Deuterium Exchange in Synthetic Intermediates

Throughout the synthesis and purification process, it is crucial to prevent back-exchange, where deuterium atoms are unintentionally replaced by hydrogen atoms from the environment or reagents. nih.govnih.gov This can be a significant challenge, especially during purification steps that involve protic solvents or exposure to moisture.

Strategies to mitigate back-exchange include:

Using deuterated solvents and reagents whenever possible.

Performing reactions and purifications under anhydrous conditions.

Minimizing the temperature and duration of purification steps, such as chromatography, to reduce the opportunity for exchange. nih.gov

Careful control of pH during workup and purification steps. thermofisher.com

By employing these advanced synthetic, purification, and analytical methodologies, high-purity this compound can be reliably produced for its intended scientific applications.

Elucidation of Reaction Mechanisms Via 1 Bromopropane D7 Investigations

Application in Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter, unsubstituted counterparts. princeton.edu This effect is quantified as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy one (kD). The magnitude of the KIE provides valuable information about the rate-determining step of a reaction. libretexts.orgnumberanalytics.com Because deuterium (B1214612) has twice the mass of protium (B1232500) (hydrogen), the substitution of H with D results in a significant mass change, leading to pronounced and measurable kinetic isotope effects, typically ranging from 1 to 8 for primary KIEs. libretexts.orglibretexts.org

A primary deuterium kinetic isotope effect (PDKIE) is observed when the bond to the deuterium atom is broken or formed in the rate-determining step of the reaction. libretexts.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound. libretexts.org A kH/kD ratio significantly greater than 1 (typically > 2) is strong evidence that the C-H/C-D bond is cleaved during the slowest step of the reaction mechanism. libretexts.orglibretexts.org For instance, in the study of elimination reactions involving 1-bromopropane (B46711), if the abstraction of a proton from the β-carbon is rate-determining, substituting that hydrogen with deuterium (as in 1-bromo-2,2-dideuteropropane) would result in a substantial PDKIE. libretexts.org

Table 1: Expected Primary KIE Values in Rate-Determining C-D Bond Cleavage

| Reaction Type | Bond Cleavage in RDS | Expected kH/kD | Implication |

|---|---|---|---|

| E2 Elimination | β-C-D bond breaks | ~2-8 libretexts.orglibretexts.org | Confirms C-H bond cleavage is part of the rate-determining step. |

A secondary deuterium kinetic isotope effect (SDKIE) arises when the isotopically labeled bond is not directly broken or formed in the rate-determining step but its environment changes, influencing the reaction rate. princeton.eduwikipedia.org These effects are generally smaller than primary KIEs but are highly informative about the geometry and hybridization of the transition state. princeton.edu SDKIEs are classified based on the position of the isotope relative to the reaction center (e.g., α, β).

In the context of 1-Bromopropane-d7, an α-SDKIE (where the isotope is on the carbon bearing the leaving group) is particularly useful for distinguishing between Sₙ1 and Sₙ2 nucleophilic substitution mechanisms. wikipedia.org

In an Sₙ1 reaction , the rate-determining step is the formation of a carbocation, which involves a change in hybridization at the α-carbon from sp³ (tetrahedral) to sp² (trigonal planar). This change weakens the C-D bending vibrations, resulting in a normal SDKIE (kH/kD > 1, typically 1.1–1.2). princeton.edu

In an Sₙ2 reaction , the α-carbon remains sp³-like in the trigonal bipyramidal transition state. The C-D bonds may even become slightly stiffer, leading to a small inverse KIE (kH/kD < 1) or no effect (kH/kD ≈ 1). princeton.edu

Therefore, by measuring the α-SDKIE for a reaction of this compound, one can probe the structure of the transition state.

Table 2: Expected Secondary KIE Values for Transition State Analysis of 1-Bromopropane

| Reaction Mechanism | Hybridization Change at α-Carbon | Expected α-SDKIE (kH/kD) | Interpretation |

|---|---|---|---|

| Sₙ1 | sp³ → sp² | > 1 (e.g., 1.1-1.2) princeton.edu | Indicates carbocation formation in the transition state. |

Quantum mechanical tunneling is a non-classical phenomenon where a particle can penetrate an activation barrier even if it does not have sufficient energy to overcome it classically. ias.ac.incolorado.edu This effect is most significant for light particles, such as electrons and hydrogen atoms, and its probability decreases sharply with increasing mass. ias.ac.in Consequently, protium (H) is much more likely to tunnel than deuterium (D).

In chemical reactions, tunneling can lead to several observable consequences:

Abnormally large KIE values : While classical transition state theory predicts a maximum kH/kD of around 7-8 at room temperature, tunneling can result in much larger observed KIEs. ias.ac.in

Non-linear Arrhenius plots : Reactions that proceed via tunneling often show a curved Arrhenius plot, as the reaction rate becomes less dependent on temperature at very low temperatures. ias.ac.in

The use of this compound can help identify reactions where hydrogen transfer is subject to quantum tunneling. If a reaction involving hydrogen abstraction from 1-bromopropane exhibited an unusually large PDKIE and a breakdown of the linear Arrhenius relationship, it would be compelling evidence for the contribution of quantum mechanical tunneling to the reaction pathway. techexplorist.comazoquantum.com

Tracing Nucleophilic Substitution Reaction Pathways (Sₙ1 vs. Sₙ2)

Nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group. The two limiting mechanisms are Sₙ1 (unimolecular) and Sₙ2 (bimolecular). amherst.edulibretexts.org 1-Bromopropane is a primary alkyl halide, which strongly favors the Sₙ2 pathway due to the significant steric hindrance to carbocation formation and the relative instability of the primary carbocation that would be required for an Sₙ1 mechanism. pearson.comlibretexts.org

Investigations using this compound can provide definitive evidence for the operative mechanism:

Sₙ2 Pathway : In an Sₙ2 reaction, a nucleophile attacks the carbon atom, and the bromide leaving group departs in a single, concerted step. pearson.compearson.com As discussed in section 3.1.2, this mechanism predicts a small or non-existent α-secondary KIE (kH/kD ≈ 1). princeton.edu Experimental measurement of such a value for the reaction of this compound would be strong confirmation of the Sₙ2 mechanism.

Sₙ1 Pathway : A hypothetical Sₙ1 reaction would proceed through a slow, rate-determining step where the C-Br bond breaks to form a primary carbocation, which is highly unstable. libretexts.org This step would exhibit a normal α-secondary KIE (kH/kD > 1.1) due to the sp³ to sp² rehybridization. princeton.edu The absence of such a KIE in reactions of 1-bromopropane effectively rules out the Sₙ1 pathway.

Examination of Elimination Reaction Mechanisms (E1 vs. E2)

Alkyl halides can also undergo elimination reactions to form alkenes, typically through E1 (unimolecular) or E2 (bimolecular) mechanisms. libretexts.orgmgscience.ac.in The choice of mechanism depends on the substrate structure, the strength of the base, and the reaction conditions. For a primary halide like 1-bromopropane, the E2 mechanism is heavily favored, especially when a strong, non-nucleophilic base is used. libretexts.orgvaia.com

The use of a specifically labeled isotopologue, such as 1-bromo-2,2-dideuteropropane, is a classic method to confirm the E2 mechanism:

E2 Mechanism : This is a concerted, one-step process where the base abstracts a proton from the β-carbon at the same time as the leaving group departs from the α-carbon. libretexts.orglibretexts.org Because the β-C-H bond is broken in the rate-determining step, a large primary KIE is expected (kH/kD >> 1). libretexts.org Observing a significantly slower elimination rate for the deuterated compound compared to 1-bromopropane is powerful evidence for the E2 pathway.

E1 Mechanism : This two-step mechanism involves the formation of a carbocation intermediate in the slow step, followed by a fast deprotonation step by a weak base. libretexts.orglibretexts.org Since the β-C-H bond is not broken in the rate-determining step, no significant primary KIE would be observed (kH/kD ≈ 1). princeton.edu This allows for a clear distinction between the two pathways.

Table 3: Distinguishing Elimination Mechanisms with KIE using Deuterated 1-Bromopropane

| Mechanism | Rate-Determining Step | C-D Bond Cleavage in RDS? | Expected Primary KIE (kH/kD) |

|---|---|---|---|

| E1 | Carbocation formation libretexts.org | No | ~1 |

Studies of Radical Reaction Intermediates and Propagation Steps

Radical reactions proceed via intermediates with unpaired electrons and typically involve initiation, propagation, and termination steps. libretexts.org A common propagation step is the abstraction of a hydrogen atom from a substrate by a radical species to form a new radical and a stable molecule. libretexts.org

Spectroscopic Research Applications of 1 Bromopropane D7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique where 1-Bromopropane-d7 is extensively utilized. The substitution of hydrogen with deuterium (B1214612) atoms significantly alters the magnetic properties of the molecule, providing unique advantages in different NMR experiments.

Deuterium NMR (²H NMR) of this compound is a powerful method for studying molecular dynamics. The deuterium nucleus has a nuclear spin of 1, and its relaxation times are sensitive to the rotational and translational motions of the molecule. sigmaaldrich.com By analyzing the ²H NMR spectra, researchers can gain insights into the anisotropic reorientation and segmental motion of the propyl chain. This information is crucial for understanding the behavior of the molecule in different environments.

In environmental science, deuterated compounds like this compound can act as tracers to monitor the fate and transport of pollutants. Its distinct NMR signal allows for its detection and quantification in complex environmental samples, helping to elucidate degradation pathways and reaction mechanisms.

In ¹³C NMR spectroscopy, the presence of deuterium in this compound induces observable changes in the chemical shifts of the adjacent carbon atoms. docbrown.infodocbrown.infosavemyexams.com This phenomenon, known as the isotope effect, causes a slight upfield shift in the resonance of the directly attached carbon and smaller, more distant effects on other carbons in the molecule. These chemical shift perturbations provide valuable information for signal assignment and structural characterization. docbrown.info

For its non-deuterated counterpart, 1-bromopropane (B46711), the three carbon atoms are in distinct chemical environments and therefore produce three separate signals in the ¹³C NMR spectrum. docbrown.infochemicalbook.com The carbon atom bonded to the electronegative bromine atom is the most deshielded and appears at the highest chemical shift. bhu.ac.in The presence of deuterium in this compound would lead to splitting of these carbon signals or changes in their relaxation times, further aiding in detailed structural analysis.

Table 1: Representative ¹³C NMR Chemical Shifts for 1-Bromopropane

| Carbon Atom | Chemical Shift (ppm) |

| C1 (-CH₂Br) | ~35.6 |

| C2 (-CH₂-) | ~26.4 |

| C3 (-CH₃) | ~13.5 |

| Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Data is for the non-deuterated analogue. |

This compound is frequently employed as an internal standard in quantitative NMR (qNMR) and other spectroscopic techniques like GC-MS. nih.gov An ideal internal standard should be chemically inert, have a simple spectrum that does not overlap with the analyte signals, and be added in a precise amount. mdpi.comtum.de this compound meets these criteria well. Its deuterated nature ensures that its signals in ¹H NMR are absent, avoiding interference with the analyte's proton signals. docbrown.info In ¹³C NMR, its signals are distinct and can be used for accurate quantification. sigmaaldrich.com

In mass spectrometry-based methods, the known mass difference between this compound and its non-deuterated form allows for its use in isotope dilution assays, a highly accurate method for quantification.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry of this compound provides a wealth of information regarding its fragmentation pathways and isotopic composition. The mass spectrum of the non-deuterated 1-bromopropane shows two molecular ion peaks of nearly equal intensity at m/z 122 and 124, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.infoucalgary.caresearchgate.net The base peak is often observed at m/z 43, resulting from the loss of the bromine atom to form a propyl cation. ucalgary.ca

For this compound, the molecular ion peaks would be shifted to higher m/z values due to the seven deuterium atoms. The molecular weight of this compound is approximately 130.03 g/mol . sigmaaldrich.com The fragmentation pattern will also be altered, with the loss of deuterated fragments providing clear markers for elucidating the breakdown mechanisms of the molecule. libretexts.org The distinct isotopic signature of bromine-containing fragments is a key feature in the mass spectrum. nih.govyoutube.com

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [C₃D₇Br]⁺ | 130 | 132 | Molecular Ion |

| [C₃D₇]⁺ | 49 | Loss of Bromine | |

| [C₂D₅]⁺ | 33 | Loss of CD₂Br | |

| [CD₃]⁺ | 18 | Loss of C₂D₄Br | |

| Note: These are predicted values. Actual spectra may show additional fragments. |

Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to study the conformational isomers and intermolecular interactions of this compound. The substitution of hydrogen with deuterium significantly lowers the vibrational frequencies of the C-D bonds compared to C-H bonds. This isotopic shift is a powerful tool for assigning vibrational modes.

Studies on similar deuterated alkanes and related molecules have shown that IR and Raman spectra can distinguish between different conformational isomers (e.g., trans and gauche conformers). cdnsciencepub.comuci.edu The analysis of band shapes and positions can also provide insights into intermolecular forces and the local environment of the molecule. docbrown.info For instance, the C-Br stretching vibration, typically found in the fingerprint region of the IR spectrum, would be influenced by the deuteration of the propyl chain. docbrown.info Comparing the spectra of this compound with its non-deuterated analog allows for a more detailed understanding of the vibrational dynamics. researchgate.netspectroscopyonline.comacs.org

Advanced Spectroscopic Probes for Solvent-Solute Interactions

This compound can serve as an advanced spectroscopic probe to investigate solvent-solute interactions. The interactions between a solute and solvent can influence the spectroscopic properties of the solute, such as its NMR chemical shifts, vibrational frequencies, and electronic absorption/emission spectra. msu.edu

By dissolving this compound in various solvents and monitoring changes in its spectra, one can deduce information about the nature and strength of the intermolecular forces at play. For example, changes in the ²H NMR relaxation times can reveal details about the mobility of the deuterated probe in different solvent environments. Similarly, shifts in the vibrational frequencies can indicate the formation of specific interactions, such as hydrogen bonds or dipole-dipole interactions, between this compound and the solvent molecules. psu.edusemanticscholar.org

Theoretical and Computational Chemistry of 1 Bromopropane D7

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic stability of 1-Bromopropane-d7. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are used to model its structure.

Table 1: Calculated Properties of Bromopropane Isomers

| Method/Basis Set | Isomer | Property | Calculated Value |

|---|---|---|---|

| B3LYP | 1-Bromopropane (B46711) | Relative Stability (gauche vs. anti) | gauche is less stable |

| HF/6-31G* | 1-Bromopropane | C-Br Bond Length | Varies with conformation |

| MP2 | 2-Bromopropane | Stabilization Energy | Method-dependent |

| DFT/B3LYP | This compound | Torsional Barrier Increase in TS | ~5 kcal/mol (vs. H) |

This table is interactive. Data is sourced from computational studies on halopropanes and their deuterated analogs. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Rotational Isomers

1-Bromopropane exists as a mixture of rotational isomers (conformers), primarily the anti and gauche forms, which are defined by the torsion angle of the C-C-C-Br backbone. Molecular dynamics (MD) simulations, a computational method that models the physical movements of atoms and molecules, are invaluable for exploring the conformational landscape and the dynamics of interconversion between these isomers. researchgate.netnih.gov

Studies combining gas-phase electron diffraction (ED) with ab initio molecular-orbital calculations have characterized the conformations of 1-bromopropane. researchgate.net These investigations have identified two stable conformers: the anti conformer, with a C-C-C-Br torsion angle of 180°, and the gauche conformer, with a torsion angle of approximately 66.0°. researchgate.net The energy difference between these conformers is small, with the gauche form being slightly higher in energy. researchgate.net For this compound, MD simulations can be used to understand how the increased mass of deuterium (B1214612) affects the rotational barriers and the population distribution of the anti and gauche conformers at different temperatures.

Table 2: Conformational Data for 1-Bromopropane

| Property | Anti Conformer | Gauche Conformer | Source |

|---|---|---|---|

| C-C-C-Br Torsion Angle | 180° | 66.0(17)° | researchgate.net |

| Relative Energy (E_gauche - E_anti) | 0 | 0.03(36) kcal/mol | researchgate.net |

| Observed Population (Gas Phase, 24°C) | 36(14)% | 64(14)% | researchgate.net |

This table presents data from combined gas-phase electron diffraction and ab initio studies. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound, these predictions are particularly useful for assigning vibrational modes and NMR signals that are altered by deuteration.

Ab initio Hartree-Fock gradient calculations using basis sets like 3-21G and 6-31G* have been used to determine the equilibrium geometry and to calculate vibrational frequencies for isotopologues of related molecules. researchgate.net The complete vibrational assignment for molecules like 1-fluoropropane (B1212598) has been achieved through such methods. researchgate.net For this compound, similar calculations would predict a lowering of C-D stretching and bending frequencies compared to the C-H frequencies in the non-deuterated compound, a direct consequence of the heavier deuterium isotope.

In the context of NMR spectroscopy, computational models can predict the chemical shifts (δ) and spin-spin coupling constants. While experimental ¹H NMR of 1-bromopropane shows distinct signals for the three different proton environments, the spectrum of this compound would be significantly different. docbrown.info The protons are replaced by deuterium, which is NMR active but resonates at a different frequency and has different coupling properties. Theoretical calculations can accurately predict the ²H (deuterium) NMR spectrum and the subtle changes in the ¹³C NMR spectrum caused by the deuterium isotope effect. mdpi.com

Table 3: Spectroscopic Data for 1-Bromopropane

| Spectrum | Group | Experimental Chemical Shift (ppm) | Predicted Splitting (n+1 rule) |

|---|---|---|---|

| ¹H NMR | CH₃- | 1.03 | Triplet |

| ¹H NMR | -CH₂- (middle) | 1.87 | Sextet |

| ¹H NMR | -CH₂Br | 3.39 | Triplet |

This table shows experimental ¹H NMR data for standard 1-bromopropane, which serves as a benchmark for computational predictions of its deuterated analog. docbrown.info

Computational Modeling of Deuterium Isotope Effects on Reaction Pathways

Computational modeling is a critical tool for understanding and quantifying deuterium isotope effects on reaction kinetics and mechanisms. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, provides valuable information about the transition state (TS) of a reaction. scielo.org.mxfu-berlin.de

Theoretical studies using DFT (e.g., B3LYP) can model the transition states of reactions involving 1-bromopropane, such as nucleophilic substitution (Sₙ2) or elimination (E2) reactions. sciepub.com By calculating the vibrational frequencies of the reactant and the transition state for both the normal and deuterated species (this compound), the KIE can be predicted. The stronger C-D bond compared to the C-H bond typically leads to a higher activation energy for reactions involving the cleavage of this bond, resulting in a "primary" KIE (k_H/k_D > 1).

For example, in a study of an internal elimination reaction, a deuterated isotopologue (2-bromopropane-d7) was synthesized to verify the proposed mechanism. Quantum-chemical calculations were used to map the fragmentation pathway and validate the hypothesized four-membered transition state, demonstrating the synergy between isotopic labeling and computational chemistry. sci-hub.se Such models can elucidate whether a reaction is concerted or stepwise and reveal the degree of bond breaking and bond formation in the rate-limiting step. sci-hub.sesnnu.edu.cn

Table 4: Computational Insights into Deuterium Isotope Effects

| Reaction Type | Computational Method | Key Finding | Source |

|---|---|---|---|

| Internal Elimination | DLPNO−CCSD(T) | Mapped fragmentation pathway to validate TS geometry | sci-hub.se |

| E2 Elimination | DFT/B3LYP | Predicts increased torsional barriers in the TS for deuterated systems | |

| Nucleophilic Substitution | HF, DFT | Used to calculate activation energies and reaction profiles | sciepub.com |

| Hydride Transfer | DFT | Calculation of intrinsic primary deuterium KIEs (e.g., ~5-5.5) | nih.gov |

This table summarizes findings from computational studies on reaction mechanisms using deuterated compounds. sciepub.comsci-hub.senih.gov

Role in the Synthesis of Specialized Deuterated Molecules for Research

1-Bromopropane-d7 as a Building Block in Deuterated Organic Synthesis

This compound (CD₃CD₂CD₂Br) is a deuterated stable isotope-labeled building block used in chemical synthesis. Its primary utility lies in its ability to introduce a heptadeuterated propyl group into a larger molecular structure. simsonpharma.com One of the most fundamental and widely used applications is in the formation of Grignard reagents. researchgate.netwisc.edulibretexts.org By reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), a deuterated Grignard reagent, d7-propylmagnesium bromide, is formed. researchgate.netlibretexts.org

This organometallic reagent is highly valuable because it effectively creates a nucleophilic d7-propyl carbanion, which can then react with a wide array of electrophiles to form new carbon-carbon bonds. wisc.edu This reaction provides a powerful method for constructing more complex deuterated molecules where the specific location of the deuterium (B1214612) atoms is known. simsonpharma.comlibretexts.org The reaction of the Grignard reagent with proton donors like heavy water (D₂O) can also be used to introduce deuterium at specific molecular locations. libretexts.org

Table 1: Key Synthetic Reaction of this compound

| Reaction | Reagents & Conditions | Product | Significance |

|---|---|---|---|

| Grignard Reagent Formation | Magnesium (Mg) turnings, Anhydrous diethyl ether or THF | d7-Propylmagnesium bromide (CD₃CD₂CD₂MgBr) | Creates a potent, deuterated nucleophile for C-C bond formation. researchgate.netwisc.edu |

Synthesis of Isotope-Labeled Probes for Advanced Analytical Techniques

The precise mass difference between this compound and its non-deuterated counterpart makes it an ideal precursor for synthesizing internal standards for quantitative analysis. These standards are crucial for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), where they correct for analyte loss during sample preparation and analysis. nih.gov

For instance, this compound has been used to synthesize N-acetyl-S-(heptadeuteriopropyl)cysteine (d7-AcPrCys). oup.com This deuterated analog serves as an internal biomarker to accurately quantify exposure to the non-deuterated industrial solvent, 1-bromopropane (B46711). oup.com In such studies, a known quantity of the deuterated standard is added to a biological sample (e.g., urine), and the ratio of the native analyte to the labeled standard is measured, enabling precise quantification. nih.govoup.com This application highlights the compound's role in developing robust analytical methods for toxicology and environmental monitoring. oup.com The use of stable isotope-labeled compounds like this compound is essential for improving the sensitivity and accuracy of these advanced analytical techniques.

Preparation of Deuterated Precursors for Bio-organic and Pharmaceutical Research

In bio-organic and pharmaceutical research, deuterated compounds are invaluable for studying metabolic pathways, reaction mechanisms, and the pharmacokinetics of drugs. simsonpharma.comsmolecule.comnih.gov The "deuterium switch" strategy, where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium, can slow down metabolism due to the kinetic isotope effect, potentially improving a drug's efficacy and safety profile. nih.govnih.gov

This compound serves as a starting material for creating more complex deuterated precursors used in this research. simsonpharma.com By incorporating the d7-propyl group, researchers can synthesize deuterated versions of biologically active molecules or their intermediates. smolecule.com These labeled compounds allow scientists to trace the metabolic fate of the propyl moiety within a biological system. simsonpharma.comsmolecule.com The synthesis of deuterated benzopyran derivatives as potential anti-inflammatory drugs is an example of how deuterated building blocks are used to create new chemical entities with potentially improved pharmacokinetic properties. nih.gov While direct synthesis from this compound is one of many pathways, the principle of using such labeled precursors is a cornerstone of modern medicinal chemistry. d-nb.info

Development of Novel Deuterium-Labeled Spin Traps and Imaging Agents

Deuterium labeling is also employed in the development of specialized probes for advanced biophysical techniques like electron spin resonance (ESR) spectroscopy. mdpi.com Spin traps are molecules that react with short-lived free radicals to form a more stable radical product (a spin adduct) that can be detected by ESR. Using isotopically labeled spin traps can help differentiate between genuine biological signals and artifacts. mdpi.com

Research has demonstrated a facile synthesis for isotopically labeled versions of the common spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). mdpi.comresearchgate.net Specifically, 5,5-di(trideuteromethyl)-1-pyrroline N-oxide was synthesized from its isotopically labeled 2-nitropropane (B154153) analog, which in turn was prepared from heptadeutero-2-bromopropane (2-bromopropane-d7). mdpi.com This process allows for the creation of DMPO analogs in a straightforward, four-step reaction without the need for specialized equipment. researchgate.net Although this example uses the isomer 2-bromopropane-d7, it illustrates the established principle of using deuterated bromopropanes as precursors for creating advanced, deuterium-labeled spin traps for free radical research. mdpi.com Similarly, deuterated probes are being developed for imaging techniques like confocal Raman microscopy, allowing for label-free intracellular tracking of nanomedicines. beilstein-journals.orgresearchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-bromo-1,1,2,2,3,3,3-heptadeuteriopropane | lgcstandards.com |

| Chemical Formula | C₃D₇Br | lgcstandards.com |

| Molecular Weight | 130.03 g/mol | lgcstandards.comsigmaaldrich.com |

| Boiling Point | 71 °C (lit.) | sigmaaldrich.com |

| Melting Point | -110 °C (lit.) | sigmaaldrich.com |

| Density | 1.430 g/mL at 25 °C | sigmaaldrich.com |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| d7-Propylmagnesium bromide |

| Heavy water (Deuterium oxide) |

| N-acetyl-S-(heptadeuteriopropyl)cysteine (d7-AcPrCys) |

| 1-Bromopropane |

| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) |

| 5,5-di(trideuteromethyl)-1-pyrroline N-oxide |

| 2-Nitropropane-d7 |

| 2-Bromopropane-d7 |

| Diethyl ether |

| Tetrahydrofuran (THF) |

Methodological Advancements in Analytical Research Using 1 Bromopropane D7

Development of Deuterated Standards for Quantitative Analysis in Complex Research Matrices

The development of deuterated internal standards, such as 1-bromopropane-d7, represents a significant step forward in quantitative analytical chemistry. These standards are essential for accurately determining the concentration of analytes in complex samples, such as biological fluids, environmental samples, and industrial materials. proquest.comresearchgate.net In these matrices, the analyte of interest is often present at low concentrations and is surrounded by a multitude of other compounds that can interfere with the analytical signal.

This compound is chemically identical to 1-bromopropane (B46711), except that seven of its hydrogen atoms have been replaced with deuterium (B1214612) atoms. sigmaaldrich.com This isotopic labeling results in a molecule with a higher molecular weight (130.03 g/mol for the deuterated form versus 122.99 g/mol for the non-deuterated form), which allows it to be distinguished from the native compound by mass spectrometry (MS). sigmaaldrich.comnih.gov Despite this mass difference, the physicochemical properties of this compound, such as its boiling point (71 °C), melting point (-110 °C), and solubility, are very similar to those of 1-bromopropane. sigmaaldrich.com This similarity ensures that the deuterated standard behaves in the same manner as the analyte during sample preparation, extraction, and chromatographic separation.

The use of this compound as an internal standard allows for the correction of analyte losses that may occur at any stage of the analytical process. By adding a known amount of the deuterated standard to the sample at the beginning of the analysis, any subsequent losses will affect both the analyte and the standard proportionally. The ratio of the analyte signal to the internal standard signal in the final measurement can then be used to accurately calculate the initial concentration of the analyte, regardless of variations in sample recovery. This approach significantly improves the precision and accuracy of quantitative analysis, particularly for volatile compounds like 1-bromopropane, which can be easily lost during sample handling.

Table 1: Physicochemical Properties of 1-Bromopropane and this compound

| Property | 1-Bromopropane | This compound |

| Molecular Formula | C3H7Br | CD3CD2CD2Br |

| Molecular Weight | 122.99 g/mol | 130.03 g/mol sigmaaldrich.com |

| Boiling Point | 71 °C | 71 °C sigmaaldrich.com |

| Melting Point | -110 °C | -110 °C sigmaaldrich.com |

| Density | 1.354 g/mL | 1.430 g/mL sigmaaldrich.com |

| CAS Number | 106-94-5 lgcstandards.com | 61909-26-0 lgcstandards.com |

Standardization Protocols for Isotopic Dilution Mass Spectrometry (IDMS) Applications

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of analyte concentrations. researchgate.net The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of the IDMS method. Standardization protocols for IDMS applications involving this compound are crucial for ensuring the reliability and comparability of results across different laboratories and studies.

The fundamental principle of IDMS involves adding a known amount of the isotopically labeled standard (the "spike") to a sample containing an unknown amount of the native analyte. researchgate.net After allowing the spike and the analyte to equilibrate within the sample matrix, the mixture is analyzed by mass spectrometry. The instrument measures the ratio of the ion signals corresponding to the native analyte and the labeled standard. Because the amount of the spike is known, the unknown concentration of the analyte can be calculated with high accuracy using the measured isotope ratio. nih.gov

Standardization protocols for IDMS typically involve several key steps:

Characterization of the Labeled Standard: The purity and isotopic enrichment of the this compound standard must be accurately determined. Commercial suppliers often provide a certificate of analysis detailing these parameters. sigmaaldrich.comlgcstandards.com

Preparation of Standard Solutions: A series of calibration standards is prepared by mixing known amounts of the native analyte and the labeled internal standard. These standards are used to create a calibration curve that plots the measured isotope ratio against the known concentration ratio.

Sample Preparation and Spiking: A precise amount of the this compound spike solution is added to the unknown sample. Thorough mixing is essential to ensure complete equilibration between the spike and the native analyte.

Extraction and Analysis: The analyte and the internal standard are co-extracted from the sample matrix and analyzed by a suitable mass spectrometric technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification: The isotope ratio of the analyte to the internal standard is measured from the mass spectrum. This ratio is then used in conjunction with the calibration curve or a direct calculation to determine the concentration of the analyte in the original sample. nih.gov

The adoption of standardized IDMS methods has been shown to reduce inter-laboratory variability in analytical measurements. analesdepediatria.orgnih.gov For instance, the standardization of serum creatinine (B1669602) measurements using IDMS has led to more consistent results and improved clinical decision-making. analesdepediatria.orgnih.gov Similarly, the use of this compound in standardized IDMS protocols for the analysis of volatile organic compounds enhances the reliability of exposure assessment and environmental monitoring studies. researchgate.net

Research into Matrix Effects and Signal Integrity in Deuterated Analytical Methods

One of the most significant challenges in quantitative analysis, particularly with LC-MS/MS, is the phenomenon of matrix effects. researchgate.netcore.ac.uk Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. core.ac.uk This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. chromatographyonline.com Deuterated internal standards like this compound are instrumental in both investigating and compensating for these matrix effects.

Because a deuterated internal standard co-elutes with its non-labeled counterpart, it experiences the same matrix effects. researchgate.net By monitoring the signal of the internal standard, analysts can assess the extent of ion suppression or enhancement occurring at the retention time of the analyte. If the signal of the known amount of this compound is lower or higher than expected, it indicates the presence of matrix effects.

Several approaches are used to evaluate matrix effects using deuterated standards:

Post-Extraction Spike Method: In this method, a blank matrix is extracted, and then a known amount of the analyte and the deuterated internal standard are added (spiked) into the extract. The response is compared to that of a pure solvent standard. The difference in signal intensity reveals the degree of matrix-induced signal suppression or enhancement. core.ac.ukchromatographyonline.com

Post-Column Infusion: A constant flow of the analyte and its deuterated standard is infused into the mass spectrometer's ion source after the chromatographic column. A blank matrix extract is then injected. Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement. chromatographyonline.com

Research has shown that matrix effects can vary significantly depending on the complexity of the matrix. chromatographytoday.com For example, matrices like blood plasma, urine, and soil can contain high levels of phospholipids, salts, and other endogenous substances that are known to cause significant ion suppression. chromatographytoday.comgimitec.com By using this compound, researchers can develop and validate sample preparation methods designed to minimize these interferences. Effective sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a significant portion of the matrix components, thereby improving signal integrity and the accuracy of the analytical method. gimitec.com

The ability of this compound to mimic the behavior of the analyte throughout the entire analytical process, including its response to matrix effects, makes it an invaluable tool for developing robust and reliable quantitative methods for complex samples.

Table 2: Common Analytical Techniques and the Role of this compound

| Analytical Technique | Application with this compound | Research Findings |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of volatile organic compounds (VOCs) in various matrices. nih.govnih.gov | Used as an internal standard for the analysis of VOCs in biological samples and packaging materials. nih.govnih.gov Enables accurate quantification by correcting for variability in sample injection and ionization. |

| Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS | Analysis of VOCs in the headspace of solid or liquid samples. researchgate.netnih.gov | Improves the reproducibility of HS-SPME, which can be sensitive to matrix composition and extraction conditions. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Analysis of non-volatile or thermally labile compounds after derivatization. Also used for analyzing metabolites of 1-bromopropane. researchgate.netresearchgate.net | The deuterated standard helps to correct for matrix effects, which are a common issue in LC-MS/MS, leading to more accurate quantification of metabolites like N-acetyl-S-(n-propyl)-L-cysteine. researchgate.netresearchgate.net |

| Isotope Dilution Mass Spectrometry (IDMS) | Considered a primary reference method for achieving the highest level of accuracy in quantitative analysis. researchgate.net | The use of this compound in IDMS provides a definitive method for determining the concentration of 1-bromopropane, which can be used to certify reference materials. researchgate.net |

Future Directions and Emerging Research Domains

Integration with Advanced Materials Science for Deuterium-Labeled Polymers and Smart Materials

The incorporation of deuterium (B1214612) into polymers offers a powerful tool for tailoring material properties and elucidating structural dynamics. 1-Bromopropane-d7 serves as a valuable building block for introducing perdeuterated propyl groups into polymer chains. This isotopic labeling can significantly enhance the performance and analytical characterization of advanced materials.

Deuterated polymers, synthesized using monomers derived from this compound, exhibit altered physical and chemical properties compared to their non-deuterated counterparts. tcichemicals.com These changes stem from the greater mass of deuterium, which affects vibrational frequencies and bond strengths. tcichemicals.com One of the most significant applications of deuterated polymers is in neutron scattering techniques. europa.eu The distinct neutron scattering cross-section of deuterium compared to hydrogen allows for "contrast variation," a method that provides detailed insights into the structure and dynamics of polymer chains in blends and composites. researchgate.net The synthesis of such polymers often begins with deuterated monomers, for which this compound can be a key precursor. europa.eu

"Smart" materials, which respond to external stimuli, represent another exciting frontier. These materials can change their properties in a controlled and reversible manner in response to triggers like temperature, pH, light, or electric and magnetic fields. iberdrola.com The integration of deuterated segments derived from this compound can fine-tune the responsiveness of these materials. For instance, the altered intermolecular interactions due to deuteration could influence the phase transition temperatures of thermo-responsive polymers or the swelling behavior of hydrogels.

Below is a table summarizing potential deuterated polymers that could be synthesized using this compound as a precursor and their potential applications in smart materials.

| Deuterated Polymer Segment | Potential Smart Material Application | Stimulus Response |

| Poly(propyl-d7 acrylate) | Thermo-responsive hydrogels | Temperature |

| Poly(propyl-d7 methacrylate) | Drug delivery systems | pH, Temperature |

| Poly(styrene-co-propyl-d7 acrylate) | Shape memory polymers | Temperature |

Novel Applications in Mechanistic Enzymology and Bio-conjugation Chemistry

The study of enzyme mechanisms often relies on subtle molecular changes to probe reaction pathways. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, is a powerful tool in mechanistic enzymology. libretexts.org Replacing hydrogen with deuterium at or near a reaction center can significantly alter the reaction rate if the C-H bond is broken in the rate-determining step. libretexts.org this compound can be used to synthesize deuterated substrates for enzymes that act on alkyl halides, such as haloalkane dehalogenases. nih.gov By comparing the enzymatic reaction rates of 1-bromopropane (B46711) and this compound, researchers can gain insights into the transition state of the reaction and the degree of C-H bond cleavage involved. libretexts.org

In the realm of bioconjugation chemistry, which involves the linking of molecules to biological entities like proteins or antibodies, this compound offers a unique tool for creating deuterated linkers. symeres.comub.edu These deuterated linkers can be used in various applications, including the development of antibody-drug conjugates (ADCs). The increased stability of C-D bonds compared to C-H bonds can enhance the in vivo stability of the linker, preventing premature drug release. ingenza.com Furthermore, the deuterium label can serve as a unique mass signature for analytical purposes, aiding in the characterization and quantification of the bioconjugate.

The table below outlines potential applications of this compound in these biochemical fields.

| Application Area | Specific Use of this compound | Information Gained/Advantage |

| Mechanistic Enzymology | Synthesis of deuterated enzyme substrates | Elucidation of reaction mechanisms via KIE |

| Bioconjugation Chemistry | Precursor for deuterated linkers in ADCs | Enhanced linker stability, analytical tracer |

Green Chemistry Principles in Deuterated Compound Synthesis and Application

The synthesis of deuterated compounds has traditionally involved methods that are not always environmentally benign. However, there is a growing emphasis on applying the principles of green chemistry to the production of isotopically labeled molecules. These principles include waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency.

For the synthesis of this compound, green chemistry approaches could involve the use of catalytic methods that minimize waste and avoid stoichiometric reagents. For example, catalytic transfer deuteration using a deuterium source like deuterium oxide (D2O) in the presence of a suitable catalyst could offer a more sustainable route compared to traditional methods that might use metal deuterides. marquette.edu The development of environmentally friendly synthesis routes for 1-bromopropane, which could be adapted for its deuterated analogue, has been a subject of research. google.com

The application of this compound can also align with green chemistry principles. For instance, its use in mechanistic studies can lead to the development of more efficient and selective catalysts, which is a core tenet of green chemistry. By providing a deeper understanding of reaction mechanisms, researchers can design catalysts that operate under milder conditions and produce fewer byproducts.

The following table summarizes the application of green chemistry principles to the lifecycle of this compound.

| Green Chemistry Principle | Application to this compound |

| Waste Prevention | Developing catalytic syntheses with high yields and minimal byproducts. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product. |

| Less Hazardous Chemical Syntheses | Using non-toxic and renewable starting materials and solvents. |

| Catalysis | Employing catalytic methods for deuteration to reduce energy consumption and waste. |

Challenges and Opportunities in the Scalable Synthesis of Perdeuterated Small Molecules

The increasing demand for perdeuterated small molecules like this compound in various research and industrial applications presents both challenges and opportunities for scalable synthesis.

Challenges:

Cost and Availability of Deuterated Starting Materials: The primary source of deuterium is heavy water (D2O), and while it is commercially available, the subsequent synthesis of deuterated reagents can be expensive and complex.

Isotopic Purity: Achieving high levels of deuteration (isotopic purity) is crucial for many applications. This often requires multiple reaction steps or specialized purification techniques, adding to the cost and complexity of the process.

Process Optimization and Control: Scaling up deuteration reactions from the laboratory to an industrial scale requires careful optimization of reaction parameters to maintain high yields and isotopic purity. cdnsciencepub.com

Analytical Challenges: Accurate determination of the degree and position of deuteration requires sophisticated analytical techniques such as NMR spectroscopy and mass spectrometry.

Opportunities:

Development of Novel Catalytic Methods: There is a significant opportunity for the development of more efficient and cost-effective catalytic methods for deuteration. This includes the use of earth-abundant metal catalysts and the development of continuous flow processes. marquette.edu

Improved Deuterium Sources: Research into alternative and more economical deuterium sources could significantly reduce the cost of producing deuterated compounds.

Growing Market Demand: The expanding applications of deuterated compounds in pharmaceuticals, materials science, and electronics are driving the demand for scalable and cost-effective synthesis methods. nih.gov

Advancements in Analytical Techniques: Continuous improvements in analytical instrumentation are making it easier and more accurate to characterize deuterated molecules, which is essential for quality control in large-scale production.

The table below provides a summary of the key challenges and opportunities in the scalable synthesis of this compound.

| Aspect | Challenges | Opportunities |

| Cost | High cost of deuterated precursors. | Development of cheaper catalytic methods and deuterium sources. |

| Purity | Achieving high isotopic enrichment. | Advanced purification techniques and optimized reaction conditions. |

| Scalability | Maintaining consistency from lab to industrial scale. | Continuous flow chemistry and process intensification. |

| Market | Niche market with specialized demands. | Expanding applications in high-value sectors like pharmaceuticals. |

Q & A

Basic Research Questions

Q. What are the critical parameters for verifying isotopic purity and chemical stability of 1-Bromopropane-d7 in experimental setups?

- Methodological Answer : Isotopic purity (≥98 atom % D) should be confirmed via nuclear magnetic resonance (NMR) spectroscopy, focusing on deuterium integration ratios in -NMR spectra. Chemical stability, particularly in the presence of copper stabilizers, requires monitoring via gas chromatography-mass spectrometry (GC-MS) to detect degradation products (e.g., hydrobromic acid or propene-d7). Ensure storage in amber vials under inert gas to prevent photolytic or oxidative decomposition .

Q. How should researchers design experiments to account for deuterium-induced kinetic isotope effects (KIEs) in reactions involving this compound?

- Methodological Answer : Comparative studies using non-deuterated 1-bromopropane (CAS 106-94-5) are essential. Measure reaction rates (e.g., nucleophilic substitution) via kinetic assays under identical conditions. Use Arrhenius plots to quantify KIEs, ensuring temperature control (±0.1°C) to minimize experimental variability. Document deviations in activation energy () and pre-exponential factors .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow NIOSH guidelines for volatile organic compounds: use fume hoods with ≥100 ft/min face velocity, wear nitrile gloves, and monitor airborne concentrations via real-time photoionization detectors (PID). Acute toxicity studies indicate a flash point of 22°C; avoid ignition sources and store at ≤4°C. Emergency procedures should include neutralization spills with sodium bicarbonate .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence and toxicity be resolved in systematic reviews?

- Methodological Answer : Apply the EPA’s iterative systematic review framework ():

- Step 1 : Categorize studies as "on-topic" or "off-topic" using predefined criteria (e.g., peer-reviewed, standardized protocols).

- Step 2 : Conduct sensitivity analyses to assess bias in exposure conditions (e.g., industrial vs. laboratory settings).

- Step 3 : Use weight-of-evidence approaches to prioritize studies with detailed exposure metrics (e.g., ppm-hour measurements) .

Q. What methodologies are effective for modeling population-specific exposure to this compound in occupational health studies?

- Methodological Answer : Combine physiologically based pharmacokinetic (PBPK) modeling with biomonitoring data (e.g., urinary bromopropane metabolites). Map exposure scenarios using EPA’s guidelines:

- Scenario 1 : Industrial point sources (compare modeled air concentrations with EPA monitoring data).

- Scenario 2 : Susceptible subpopulations (e.g., pregnant workers) using activity-specific exposure factors (e.g., inhalation rates during solvent spraying) .

Q. How can researchers address gaps in toxicokinetic data for this compound’s metabolites?

- Methodological Answer : Use deuterium-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace metabolites like S-(1-bromopropyl)-glutathione. Validate assays via spike-recovery experiments in human hepatocyte models (≥80% recovery threshold). Cross-reference with EPA’s Data Quality Evaluation criteria for metabolic studies (e.g., dose-response linearity, enzymatic pathway specificity) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for reconciling variability in deuterium distribution across synthetic batches of this compound?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to batch data (isotopic purity, residual solvents). Use control charts to monitor process stability (e.g., -R charts for GC-MS retention times). Reproducibility requires adherence to Good Laboratory Practices (GLP), including blind duplicate analyses .

Q. How should researchers document methodological details to ensure reproducibility in studies involving this compound?

- Methodological Answer : Follow Beilstein Journal guidelines ():

- In-text : Describe synthetic routes (e.g., deuteration via H/D exchange catalysts), purification steps (e.g., distillation at 71°C), and characterization data (e.g., -NMR δ 1.05–1.80 ppm).

- Supplementary : Provide raw spectral data, computational codes for KIEs, and detailed hazard mitigation protocols .

Tables for Reference

| Parameter | This compound | 1-Bromopropane (Non-deuterated) |

|---|---|---|

| Isotopic Purity | ≥98 atom % D | N/A |

| Boiling Point | 71°C | 71°C |

| Density (25°C) | 1.430 g/mL | 1.354 g/mL |

| Flash Point | 22°C | 25°C |

| Stabilizer | Copper (trace) | None |

Data sourced from CRC Handbook (2014) and Sigma-Aldrich specifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.